![molecular formula C12H15ClN2S B1482743 4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090941-18-5](/img/structure/B1482743.png)
4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
The compound “4-(chloromethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Attached to this ring is a thiophene group, another type of aromatic compound that contains sulfur . The molecule also has a chloromethyl group and an isobutyl group attached to it.
Chemical Reactions Analysis
Thiophene compounds are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The exact reactions that this compound would undergo would depend on the conditions and the reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Thiophene compounds are generally soluble in organic solvents but insoluble in water . They also tend to have relatively low melting points .Scientific Research Applications
For instance, the synthesis of isostructural compounds such as 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole showcases the intricate process of creating complex molecules with specific functional groups that influence their physical and chemical properties. These compounds are characterized using techniques like single-crystal diffraction, highlighting their planar structures apart from specific groups oriented perpendicular to the main molecular plane (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Reaction Mechanisms and Transformations
Another area of interest is understanding the reaction mechanisms involving similar pyrazole derivatives. The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, for example, involves an ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. Such reactions are crucial for the development of new compounds with potential biological activities, and their mechanisms are often studied using advanced techniques like HPLC/MS (Ledenyova et al., 2018).
Biological Applications
The modification of pyrazole derivatives to include various substituents, such as thiophene moieties, has been explored for potential biological applications. For example, chitosan Schiff bases derived from heteroaryl pyrazole derivatives have shown antimicrobial activity against a range of microorganisms, indicating the importance of structural modifications in enhancing biological properties. These compounds are synthesized and characterized using multiple analytical techniques, and their biological activities are assessed through various assays, demonstrating the interdisciplinary nature of research in this field (Hamed et al., 2020).
Future Directions
Mechanism of Action
Target of Action
For instance, some thiophene derivatives are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers .
Mode of Action
Based on the properties of similar thiophene derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
For instance, they have been associated with anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQKPDAKQPQHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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